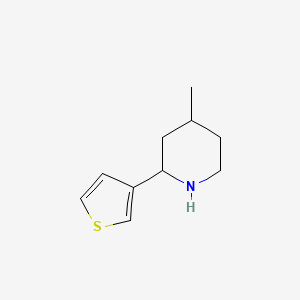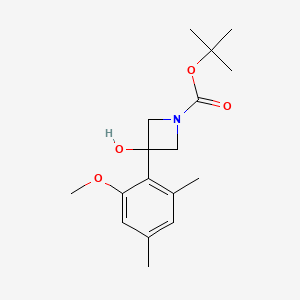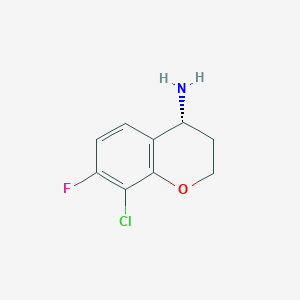![molecular formula C9H15N3O B15240442 1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)
1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H15N3O It features a pyrazole ring substituted with an oxolane (tetrahydrofuran) ring and an ethylamine group
Métodos De Preparación
The synthesis of 1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxolane ring, followed by its attachment to an ethylamine group. The final step involves the formation of the pyrazole ring through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays to study enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and pyrazole moiety play crucial roles in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparación Con Compuestos Similares
1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine can be compared with similar compounds such as:
2-[(oxolan-2-yl)methoxy]ethan-1-ol: Similar in having an oxolane ring but differs in its functional groups.
1-(oxolan-2-yl)ethan-1-ol: Shares the oxolane ring but has different substituents.
2-{2-(oxolan-2-yl)ethylamino}ethan-1-ol: Contains an oxolane ring and an ethylamine group but differs in additional substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-4-6-12(11-9)5-3-8-2-1-7-13-8/h4,6,8H,1-3,5,7H2,(H2,10,11) |
Clave InChI |
JIDUOUREGJTJLG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


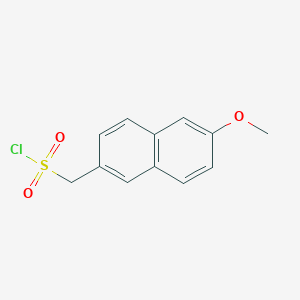
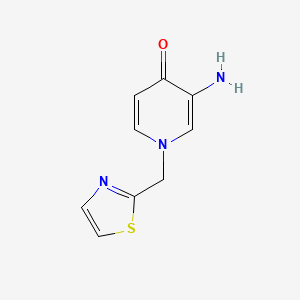

![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)

![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)

![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
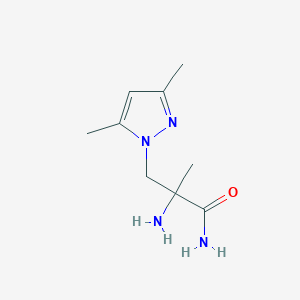
![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)
